molecular formula C19H22N4O5S B2865308 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797739-17-3

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2865308
CAS No.: 1797739-17-3
M. Wt: 418.47
InChI Key: LJFQECXXUGESHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a heterocyclic sulfonamide featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4 and a furan-2-yl moiety at position 2. The triazolone ring is linked via an ethyl chain to a benzenesulfonamide group bearing methoxy (2-position) and methyl (5-position) substituents.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-5-8-15(27-2)17(12-13)29(25,26)20-9-10-22-19(24)23(14-6-7-14)18(21-22)16-4-3-11-28-16/h3-5,8,11-12,14,20H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQECXXUGESHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Triazole Ring : Often associated with antifungal activities.
  • Cyclopropyl and Furan Moieties : These groups may enhance the compound's reactivity and biological efficacy.

The molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S with a molecular weight of approximately 356.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or interfere with cellular signaling pathways. The unique structural features allow it to bind effectively to these targets, leading to various biological effects.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its sulfonamide component contributes to antibacterial activity, while the triazole moiety enhances antifungal effects.

Table 1: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(4-cyclopropyl...Sulfonamide + TriazoleAntibacterial & Antifungal
SulfanilamideSulfonamide groupAntibacterial
FluconazoleTriazole ringAntifungal
BenzothiadiazoleSulfonamide derivativeAntimicrobial

Study 1: Antimicrobial Efficacy

In a controlled study, N-(2-(4-cyclopropyl... demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound was effective against strains resistant to conventional antibiotics.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound. Results showed that it inhibited the growth of various fungal pathogens, suggesting potential use in treating fungal infections.

Synthesis Methods

The synthesis of N-(2-(4-cyclopropyl... involves multi-step organic reactions. Key methods include:

  • Oxidation : The furan ring can be oxidized to yield furanones.
  • Reduction : The triazole ring can be reduced to form dihydrotriazoles.
  • Substitution Reactions : These are crucial for introducing various functional groups.

Applications and Future Directions

Given its promising biological activities, N-(2-(4-cyclopropyl... has potential applications in drug development for treating bacterial and fungal infections. Future research should focus on:

  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • In Vivo Studies : To assess efficacy and safety in living organisms.

Comparison with Similar Compounds

Triazolone-Based Sulfonamides

Compound A : 5-[4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide (Identifier: 6FJ)

  • Structural Differences :
    • The triazolone ring in Compound A is substituted with a 2-fluorophenyl group instead of cyclopropyl and furan-2-yl.
    • The benzenesulfonamide group in Compound A has dihydroxy (2,4-positions) and N-methyl-N-propyl substituents, contrasting with the methoxy and methyl groups in the target compound.
  • Functional Implications :
    • The fluorophenyl group may enhance lipophilicity and π-π stacking interactions compared to the cyclopropyl-furan combination, which could influence binding affinity .
    • The dihydroxy substituents in Compound A may reduce metabolic stability due to increased polarity, whereas the methoxy group in the target compound could improve bioavailability .

Furan-Containing Triazol Derivatives

Compound B: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)

  • Structural Differences :
    • Compound B incorporates a thiazole ring fused with the triazol system, unlike the standalone triazolone in the target compound.
    • The furan-2-carboxamide group replaces the benzenesulfonamide moiety.
  • The carboxamide group in Compound B could engage in hydrogen bonding differently than the sulfonamide, affecting target selectivity .

Sulfanyl-Linked Triazol Acetamides

Compound C : N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide (CAS: 539809-35-3)

  • Structural Differences :
    • Compound C features a sulfanyl-methyl group and a phenyl substituent on the triazol ring, diverging from the cyclopropyl and furan groups.
    • The acetamide linkage contrasts with the ethyl-sulfonamide chain in the target compound.
  • Functional Implications: Sulfanyl groups may introduce radical scavenging or thiol-mediated interactions, which are absent in the target compound.

Comparative Physicochemical and Bioactivity Data

Property Target Compound Compound A (6FJ) Compound B (923226-70-4) Compound C (539809-35-3)
Molecular Weight ~478.5 g/mol ~465.4 g/mol ~386.4 g/mol ~481.6 g/mol
Key Substituents Cyclopropyl, Furan, Methoxy Fluorophenyl, Dihydroxy Thiazole, Methoxybenzyl Sulfanyl, Phenyl
Pharmacophore Sulfonamide Sulfonamide Carboxamide Acetamide
Solubility (Predicted) Moderate (logP ~2.8) Low (logP ~3.1) Moderate (logP ~2.5) Low (logP ~3.4)
Reported Bioactivity Not available Antimicrobial (in silico) Kinase inhibition (hypothesized) Antioxidant (hypothesized)

Methodological Insights from Structural Analysis

  • NMR Profiling : Comparative NMR studies (e.g., chemical shifts in regions A and B) highlight how substituents like cyclopropyl vs. fluorophenyl alter electronic environments, aiding in structural elucidation .
  • Crystallography : Tools like SHELXL () and WinGX/ORTEP () enable precise determination of molecular conformations. For instance, the cyclopropyl group in the target compound may induce unique torsional strains compared to planar aromatic substituents in analogues .

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,2,4-triazol-5(4H)-one scaffold is synthesized by cyclizing N-cyclopropylthiosemicarbazide with a furan-2-carbonyl chloride derivative under acidic conditions:

  • Step 1 : React cyclopropylamine with carbon disulfide in basic ethanol to form N-cyclopropylthiosemicarbazide.
  • Step 2 : Treat with furan-2-carbonyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by HCl-mediated cyclization at reflux to yield 3-(furan-2-yl)-4-cyclopropyl-1,2,4-triazol-5(4H)-one.

Optimization Note : Yields improve to 78% when using 1.2 equiv of furan-2-carbonyl chloride and catalytic p-toluenesulfonic acid (PTSA).

Functionalization at the 1-Position: Ethylamine Side Chain Introduction

The ethylamine linker is installed via nucleophilic substitution:

  • Step 1 : Bromoethylation of the triazole nitrogen using 1,2-dibromoethane in dimethylformamide (DMF) with K2CO3 (65% yield).
  • Step 2 : Azide substitution with sodium azide in DMF at 50°C, followed by Staudinger reduction with triphenylphosphine to generate the primary amine (82% overall yield).

Critical Parameter : Excess 1,2-dibromoethane (2.5 equiv) prevents di-substitution byproducts.

Sulfonamide Coupling: Methodologies and Advancements

Classical Sulfonyl Chloride-Amine Reaction

Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with the triazole-ethylamine intermediate in dichloromethane (DCM) and triethylamine (TEA) achieves 85–90% conversion:

  • Conditions : 1.1 equiv sulfonyl chloride, 0°C to room temperature, 12 h.
  • Workup : Aqueous NaHCO3 wash, MgSO4 drying, and silica gel chromatography (purity >98% by HPLC).

Limitation : Sulfonyl chloride hydrolysis competes in polar solvents, necessitating anhydrous conditions.

Metal-Free Three-Component Coupling

A greener alternative employs sodium pyrosulfite (Na2S2O5) and arenediazonium salts to form sulfonamides without sulfonyl chloride intermediates:

  • Step 1 : Generate the diazonium salt from 2-methoxy-5-methylaniline using NaNO2 and HBF4.
  • Step 2 : React with Na2S2O5 and the triazole-ethylamine in acetonitrile/water (4:1) at 50°C for 6 h (76% yield).

Advantage : Avoids hazardous sulfonyl chloride handling and improves atom economy.

Cyclopropane Ring Installation: Comparative Approaches

Simmons-Smith Cyclopropanation

Treating allyl-substituted triazole precursors with diiodomethane and a zinc-copper couple in diethyl ether introduces the cyclopropyl group (55–60% yield):

  • Mechanism : Carbene insertion into the C=C bond.
  • Challenge : Over-addition to furan oxygen necessitates careful stoichiometry control.

Alkylation with Cyclopropyl Bromide

Direct alkylation of 3-(furan-2-yl)-1,2,4-triazol-5(4H)-one with cyclopropyl bromide in DMF/K2CO3 at 80°C achieves 68% yield but requires 24 h.

Superiority : Microwave irradiation (100°C, 30 min) enhances yield to 74%.

Furan-2-yl Incorporation: Cross-Coupling vs. Direct Substitution

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-iodo-1,2,4-triazole with furan-2-boronic acid in dioxane/H2O (3:1) at 90°C provides 82% yield but requires expensive catalysts.

Nucleophilic Aromatic Substitution

Heating 3-chloro-1,2,4-triazole with furan-2-magnesium bromide in THF at reflux achieves 70% yield, though competing side reactions reduce scalability.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.89 (q, J = 2.1 Hz, 1H, furan-H), 4.32 (t, J = 6.2 Hz, 2H, NCH2), 3.91 (s, 3H, OCH3), 2.38 (s, 3H, Ar-CH3).
  • HRMS : m/z 487.1521 [M+H]+ (calc. 487.1518).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time 12.7 min.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide?

  • Methodology : Synthesis involves sequential functionalization of the triazole core. Key steps include:

Cyclopropane introduction : Reacting 1,2,4-triazole precursors with cyclopropyl reagents under anhydrous conditions (e.g., using DCC as a coupling agent).

Furan-2-yl substitution : Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan moiety .

Sulfonamide coupling : Reacting the triazole-ethyl intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Characterization : Confirm purity via HPLC (>95%) and structural fidelity via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : Assign protons on the cyclopropane (δ 0.5–1.5 ppm), furan (δ 6.5–7.5 ppm), and sulfonamide (δ 2.5–3.5 ppm for methyl groups).
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) functionalities .
  • X-ray crystallography : Resolve stereochemistry of the triazole ring and spatial arrangement of substituents (e.g., cyclopropyl vs. furan orientation) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the triazole core?

  • Approach :

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; non-polar solvents (e.g., toluene) may reduce side reactions .
  • Catalyst screening : Use Cu(I) or Ru-based catalysts for azide-alkyne cycloaddition to enhance triazole ring formation efficiency .
  • Temperature control : Maintain 60–80°C during sulfonamide coupling to balance reaction rate and decomposition .
    • Data analysis : Monitor reaction progress via TLC and LC-MS, adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to triazole-ethyl intermediate) .

Q. How should researchers address contradictory bioactivity data (e.g., antimicrobial potency) across studies?

  • Troubleshooting :

Assay standardization : Validate microbial strains (e.g., ATCC standards), incubation conditions (aerobic vs. anaerobic), and compound solubility (use DMSO ≤1% v/v) .

Structural analogs : Compare activity with derivatives (e.g., replacing cyclopropyl with methyl or furan with thiophene) to isolate pharmacophoric groups .

Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD <2 Å for active-site residues) .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier permeability) using SwissADME or ADMETLab .

Q. How can regioselectivity challenges during furan-2-yl substitution be mitigated?

  • Solutions :

  • Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution to the triazole’s C3 position .
  • Catalyst design : Employ Pd(PPh3_3)4_4 with tailored ligands (e.g., XPhos) to enhance coupling efficiency at the desired site .
  • Kinetic analysis : Use DFT calculations (Gaussian 16) to identify transition-state barriers for competing reaction pathways .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

  • Models :

  • Cell lines : Use NCI-60 panel for broad screening; validate hits in patient-derived xenograft (PDX) models .
  • Mechanistic assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (Western blot for kinases) .
    • Dose optimization : Conduct IC50_{50} determination via MTT assays with 72-hour exposure, testing concentrations from 0.1–100 µM .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Formulation :

  • Co-solvents : Use Cremophor EL or cyclodextrins for aqueous solubility enhancement .
  • Prodrug design : Synthesize phosphate or ester derivatives to increase hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.